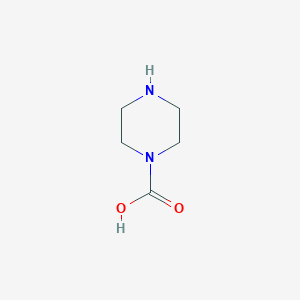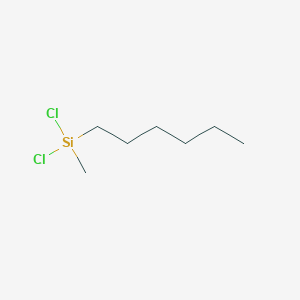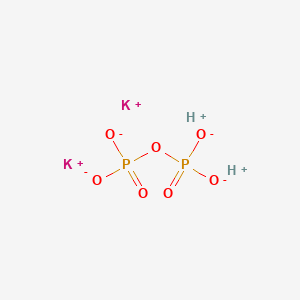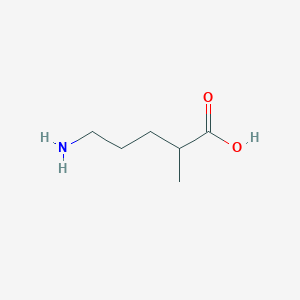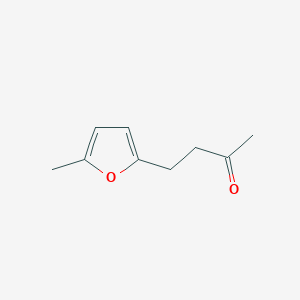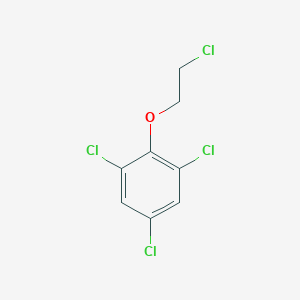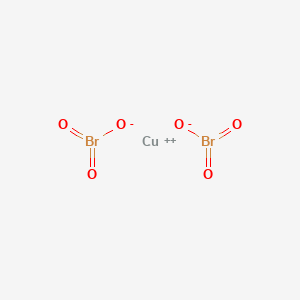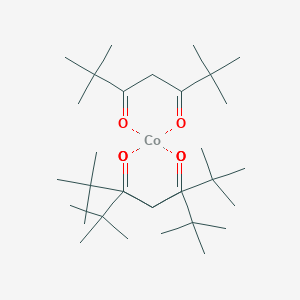
cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Cobalt Complexes : Cobalt is known for forming complex structures with various ligands. These complexes often exhibit unique properties and are studied for their structural and functional applications.
Synthesis Analysis
- Synthesis of Cobalt Complexes : The synthesis of cobalt complexes can involve reactions like the one seen in the formation of a novel S-bridged tetracobalt(III) complex, demonstrating the diversity in synthetic approaches for cobalt complexes (Konno, Gotoh, & Okamoto, 1997).
Molecular Structure Analysis
- Crystal Structures : Various cobalt complexes have been studied for their crystal structures, providing insights into their molecular arrangement and bonding patterns. For example, the crystal and molecular structure of a cobalt(III) tetraammine complex shows the complexity of these structures (Robertson & Whimp, 1975).
Chemical Reactions and Properties
- Reactivity and Formation : Cobalt complexes can be formed through various chemical reactions, including hydrothermal and metathesis methods. Their reactivity is often influenced by the ligands involved and the environmental conditions (Kumagai, Kepert, & Kurmoo, 2002).
Physical Properties Analysis
- Magnetic and Optical Properties : Cobalt complexes exhibit diverse physical properties, such as unique magnetic behaviors and optical characteristics, which can be analyzed through various spectroscopic techniques (Leng et al., 2014).
Chemical Properties Analysis
- Electrochemical Properties : The electrochemical properties of cobalt complexes are of particular interest due to their potential applications in catalysis and electronic devices. These properties can be assessed through techniques like cyclic voltammetry (Asadizadeh et al., 2018).
Applications De Recherche Scientifique
Environmental and Industrial Applications
Environmental Behavior and Toxicology : Cobalt, a naturally occurring element with various industrial uses, exhibits significant environmental behavior. It is cycled in the environment through natural processes and anthropogenic activities, impacting terrestrial ecosystems. The soil-to-plant transfer of cobalt is a viable route for bioaccumulation, potentially affecting lower trophic levels. However, the variability in cobalt mobility and its bioaccumulation potential across different species and environmental conditions necessitates further research to fully understand its long-term environmental impacts (Gál et al., 2008).
Cobalt-based Nanocatalysts : In the context of Fischer-Tropsch synthesis, which provides a green alternative for fuel production, cobalt-based catalysts are highlighted for their exceptional activity, stability, and cost-effectiveness. Recent advancements have focused on the development of cobalt-based nanocatalysts, investigating particle size, surface oxidation states, and bimetallic particles to enhance catalytic performance (Qi et al., 2020).
Biomedical Applications
Biomedical Uses of Cobalt and Cobalt Oxide Nanoparticles : Cobalt and its oxide nanoparticles are recognized for their significant biomedical applications due to their unique properties. These applications include antimicrobial, anticancer, and wound healing effects, among others. The review emphasizes the green synthesis methods for cobalt and cobalt oxide nanoparticles, which offer environmental and economic advantages over traditional synthesis methods (Waris et al., 2021).
Cobalt in Supercapacitors : The application of cobalt-based nanomaterials in supercapacitors is a significant area of research, attributed to their high specific capacitance and electrical conductivity. Strategies to improve the electrochemical properties of cobalt-based electrodes, including morphology design, are crucial for advancing supercapacitor technology. This highlights the ongoing efforts to enhance energy storage capabilities through innovative material science approaches (Yang et al., 2022).
Safety And Hazards
Orientations Futures
Cobalt-based catalysts have shown enhanced efficiency and stability for the hydrogen evolution reaction (HER), showing promise for future research . The paper aims to understand the chemical and physical factors that affect cobalt-based catalysts, and to find directions for future research on cobalt-based catalysts .
Propriétés
IUPAC Name |
cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYDQDGBCQGIHS-QFVJJVGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60CoO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71310029 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

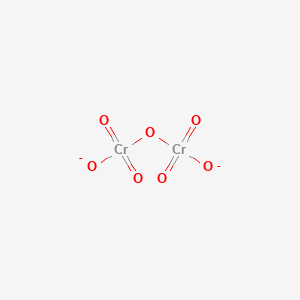
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)
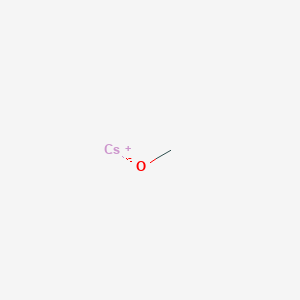
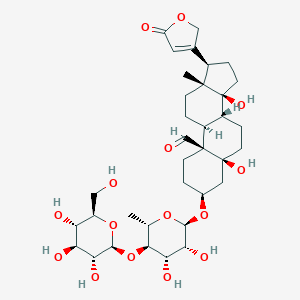
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)

